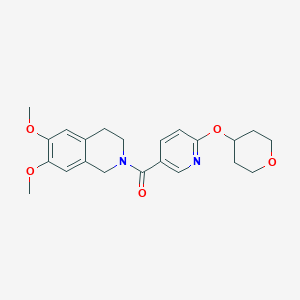

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Description

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a bifunctional small molecule featuring a methanone core linking a 6,7-dimethoxy-substituted dihydroisoquinoline moiety to a pyridine ring modified with a tetrahydro-2H-pyran-4-yloxy group.

Properties

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-26-19-11-15-5-8-24(14-17(15)12-20(19)27-2)22(25)16-3-4-21(23-13-16)29-18-6-9-28-10-7-18/h3-4,11-13,18H,5-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZQFVXZZZKVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN=C(C=C3)OC4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6-hydroxypyridine.

Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Catalyst Optimization: Using more efficient catalysts to speed up reactions.

Process Intensification: Implementing continuous flow reactors to enhance reaction rates and scalability.

Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Receptor Binding: May interact with certain biological receptors, influencing cellular pathways.

Medicine

Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Potential use in the treatment of neurological disorders due to its isoquinoline structure.

Industry

Material Science: Possible applications in the development of new materials with unique properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The isoquinoline and pyridine moieties can bind to enzyme active sites or receptors, modulating their activity. The methoxy and tetrahydropyran groups may enhance binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid architecture:

- Pyridine-tetrahydropyran substituent : The tetrahydropyran-oxy group introduces stereoelectronic and solubility advantages compared to simpler aryl or heteroaryl substituents.

Key structural analogs from literature (Table 1):

Insights :

- The target compound’s tetrahydropyran-oxy group may improve aqueous solubility compared to furyl (4a) or chlorophenyl (5b) substituents, which are more lipophilic.

- 6,7-Dimethoxy groups could enhance membrane permeability relative to unsubstituted dihydroisoquinolines, analogous to the activity-boosting effects of methoxy groups in other antimicrobial agents .

Physicochemical Properties

- Lipophilicity: The dimethoxy groups likely increase logP compared to non-substituted dihydroisoquinolines. However, the tetrahydropyran-oxy group may mitigate excessive hydrophobicity.

- Solubility : The pyran oxygen and ether linkage could enhance solubility in polar solvents, contrasting with chlorophenyl- or furyl-substituted analogs (e.g., 5b, 4a), which are less soluble .

Limitations :

- No direct evidence links the target compound to specific biological targets (e.g., kinase inhibition, antimicrobial pathways).

- Synthetic routes and in vitro/in vivo data are needed to validate hypothesized properties.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 439.5 g/mol. The structure features an isoquinoline moiety with methoxy substitutions and a pyridine ring linked through a methanone functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. Key areas of activity include:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process.

- Anticancer Potential : Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The isoquinoline structure is associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Test Compound | 25 ± 2 | 30 ± 1 |

| Ascorbic Acid | 20 ± 1 | 25 ± 1 |

Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited COX-II activity with an IC50 value of approximately 0.52 µM, suggesting a strong anti-inflammatory potential.

| Compound | COX-II IC50 (µM) | Selectivity Index |

|---|---|---|

| Test Compound | 0.52 | >10 |

| Celecoxib | 0.78 | 9.51 |

Anticancer Activity

In a study assessing cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa), the compound displayed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 3 |

| HeLa | 12 ± 2 |

Case Studies

- Case Study on Inflammation : A research team investigated the anti-inflammatory effects of this compound in an animal model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

- Neuroprotective Study : In vitro studies using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis, highlighting its potential for neurodegenerative conditions.

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the isoquinoline and pyridine moieties using activating agents like HATU or EDCI .

- Catalysts : Palladium or copper salts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Solvent systems : Ethanol, DMF, or THF under reflux to enhance reaction efficiency .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Advanced: How can reaction yields be improved while minimizing byproduct formation?

- Catalyst optimization : Screen palladium/copper ligands (e.g., XPhos, BINAP) to enhance selectivity .

- Solvent polarity adjustment : Use mixed solvents (e.g., DMF/water) to stabilize intermediates and reduce side reactions .

- Temperature gradients : Implement controlled heating (microwave-assisted synthesis) for faster kinetics and reduced degradation .

- In-line monitoring : Employ LC-MS or TLC to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic methods validate the compound’s structure?

- 1H/13C NMR : Confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and carbon backbone .

- IR spectroscopy : Identify carbonyl stretches (~1660–1680 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How to resolve discrepancies in NMR data between predicted and observed spectra?

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

- Variable temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure signal splitting .

- Isotopic labeling : Introduce 13C or 15N labels to trace ambiguous signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks via correlation spectroscopy .

Basic: What initial biological assays are suitable for this compound?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

- Cytotoxicity profiling : Compare IC50 values with positive controls (e.g., doxorubicin) .

Advanced: How to design experiments to elucidate the mechanism of action against target enzymes?

- Enzyme kinetics : Measure , , and inhibition constants () under varied substrate concentrations .

- Molecular docking : Use AutoDock or Schrödinger to predict binding poses and key interactions (e.g., hydrogen bonds with pyran oxygen) .

- Site-directed mutagenesis : Modify enzyme active sites to validate binding hypotheses .

- Thermal shift assays : Monitor protein stability changes upon compound binding .

Advanced: What environmental fate studies are relevant for this compound?

- Degradation pathways : Investigate hydrolysis (pH-dependent) and photolysis under UV light .

- Partition coefficients : Measure log to assess bioaccumulation potential .

- Microbial metabolism : Use soil/water microcosms to track biodegradation products via LC-HRMS .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal models .

Advanced: How to address contradictions in biological activity data across studies?

- Dosage optimization : Replicate assays with standardized concentrations (e.g., 1–100 µM) .

- Cell line authentication : Verify genetic profiles to rule out contamination .

- Solvent controls : Ensure DMSO or ethanol vehicles do not artifactually modulate activity .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., structure-activity relationships) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.